6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one
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Overview
Description
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one is a chemical compound with the molecular formula C12H8F6O3 and a molecular weight of 314.18 g/mol . It belongs to the class of chromanone derivatives, which are oxygen-containing heterocycles. These compounds are significant due to their broad range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 6-methoxy-2,2-bis(trifluoromethyl)benzaldehyde with a suitable ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone moiety to chromanol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanols and related reduced compounds.
Substitution: Substituted chromane derivatives with various functional groups.
Scientific Research Applications
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2,2-dimethylchromane-4-one
- 6-Methoxy-2,2-diphenylchromane-4-one
- 6-Methoxy-2,2-bis(trifluoromethyl)chromanol
Uniqueness
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-one is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H8F6O3 |
---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
6-methoxy-2,2-bis(trifluoromethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C12H8F6O3/c1-20-6-2-3-9-7(4-6)8(19)5-10(21-9,11(13,14)15)12(16,17)18/h2-4H,5H2,1H3 |
InChI Key |
LACVDQYSQKZDNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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